
2-amino-6-tert-butylpyrimidin-4(3H)-one
Vue d'ensemble
Description
The compound "2-amino-6-tert-butylpyrimidin-4(3H)-one" is a pyrimidine derivative, which is a class of organic compounds with a heterocyclic aromatic ring structure composed of nitrogen and carbon atoms. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 2-aminopyrimidine derivatives has been reported to involve the use of zinc porphyrins with bulky substituents, which are synthesized in high yield and show variable UV/vis spectra in solution, indicating supramolecular aggregation . Another synthesis approach involves the reaction of tert-butyl isocyanide and dimethyl acetylene dicarboxylate with 1,3-diphenylpropane-1,3-dione, leading to stable pyrimidine derivatives with potential biological activity .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. X-ray crystallography has been used to determine the structure of these compounds, revealing intramolecular hydrogen bonding and pi-pi interactions that stabilize the molecule . The presence of tert-butyl groups can influence the overall molecular geometry and the potential for supramolecular interactions.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions, including the formation of supramolecular arrays through hydrogen bonding and pi-stacking interactions . These interactions are crucial for the self-assembly of molecules into larger structures, which can have significant implications for their chemical reactivity and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For example, the presence of tert-butyl groups can increase the steric bulk and affect the solubility and thermal stability of the compound . The electronic properties, such as absorption spectra, can also vary depending on the specific substituents and their arrangement on the pyrimidine ring .
Applications De Recherche Scientifique
Histamine H4 Receptor Ligands
2-Aminopyrimidines, including derivatives of 2-amino-6-tert-butylpyrimidin-4(3H)-one, have been synthesized as ligands for the histamine H4 receptor. These compounds show potential as anti-inflammatory agents and possess antinociceptive activity in pain models, highlighting their relevance in developing drugs for inflammation and pain management (Altenbach et al., 2008).
Glycosylation Reactions
2,4,6-Tri-tert-butylpyrimidine (TTBP), a compound related to this compound, has been identified as a cost-effective and efficient alternative in glycosylation reactions. This demonstrates the utility of such compounds in complex organic synthesis and pharmaceutical manufacturing (Crich et al., 2001).
Synthesis of Heterocyclic β-Amino Acids
The synthesis of β-amino-5-pyrimidinepropanoic acid and its derivatives, involving compounds like this compound, is crucial for peptide and peptidomimic synthesis. These advancements are significant in the development of new therapeutic agents (Bovy & Rico, 1993).
Biologically Active Compound Development
Research on 2-aminopyrimidin-4(3H)-one derivatives, including this compound, focuses on designing antiviral, antileukemic agents, drugs for hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs. This highlights the compound's versatility in medicinal chemistry (Erkin et al., 2021).
Antimicrobial Activity
Derivatives of this compound exhibit antimicrobial potential against various bacteria and fungi, indicating their importance in developing new antimicrobial agents (Attia et al., 2014).
Synthesis and Structural Analysis
Research into the synthesis, characterization, and structural analysis of compounds related to this compound contributes significantly to understanding chemical bonding, reactivity, and molecular structure. These studies are foundational in developing new chemical entities (Ali et al., 2021).
Mécanisme D'action
Target of Action
It’s known that pyrimidine derivatives can have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They can inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s known that 2-amino-4,6-dichloropyrimidines inhibited immune-activated nitric oxide production . This suggests that 2-amino-6-tert-butylpyrimidin-4-ol might interact with its targets to inhibit certain biochemical reactions, leading to changes in the cellular environment.
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways, including those involved in inflammation and immune response .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound might have anti-inflammatory effects, potentially inhibiting the production of nitric oxide .
Propriétés
IUPAC Name |
2-amino-4-tert-butyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-8(2,3)5-4-6(12)11-7(9)10-5/h4H,1-3H3,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKWJTJJGNNDAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




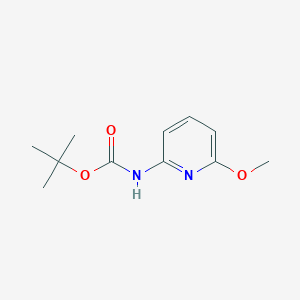

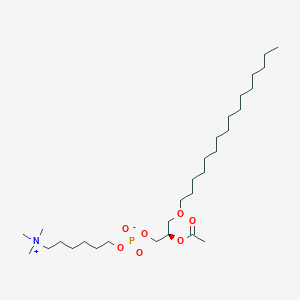
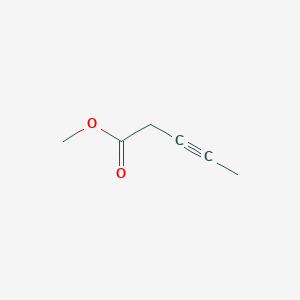
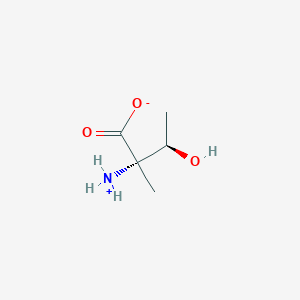
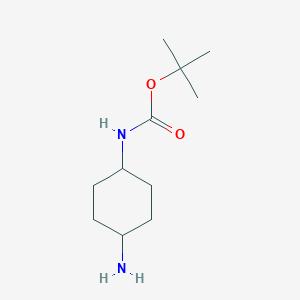
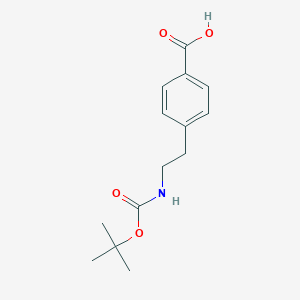
![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B153077.png)

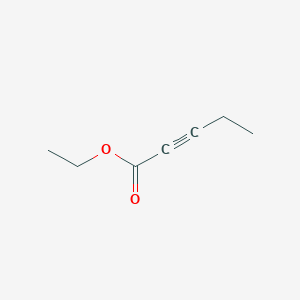
![Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B153081.png)
![3,4-dihydro-1H-pyrano[4,3-c]pyridine](/img/structure/B153099.png)
